Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate is an organic compound with the molecular formula C10H6BrFO3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzofuran core substituted with bromine and fluorine atoms, as well as a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination and Fluorination: : The synthesis of methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate typically begins with the bromination of a benzofuran derivative This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide
-
Esterification: : The carboxylic acid group on the benzofuran ring is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step converts the carboxylic acid into a methyl ester, yielding the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.
-
Oxidation and Reduction: : The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives. Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride and sodium borohydride.
-
Ester Hydrolysis: : The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically involves the use of aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzofuran derivatives can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Hydrolysis Products: 7-bromo-4-fluoro-benzofuran-5-carboxylic acid.
Scientific Research Applications
Chemistry
Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of halogenated benzofurans on various biological systems. Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine
The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown promise in the treatment of cancer, inflammation, and infectious diseases due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets. Additionally, the benzofuran core can interact with various biological pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-4-fluoro-benzofuran-5-carboxylate
- Methyl 7-bromo-4-chloro-benzofuran-5-carboxylate
- Methyl 7-iodo-4-fluoro-benzofuran-5-carboxylate
Uniqueness
Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate is unique due to its specific substitution pattern. The combination of bromine and fluorine atoms on the benzofuran ring imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials, as it can offer improved efficacy and selectivity compared to similar compounds.
Properties
IUPAC Name |
methyl 7-bromo-4-fluoro-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFKWNAJUKWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1F)C=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.